3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound notable for its unique structural characteristics and potential applications in scientific research, particularly in medicinal chemistry. This compound features a piperidine-2,6-dione core that is substituted with a 7-bromo and 4-fluoro isoindolin-2-yl group. The presence of halogen atoms—bromine and fluorine—enhances its chemical reactivity and biological activity, making it a compound of interest for developing therapeutic agents.
This compound is synthesized through multi-step organic reactions involving readily available starting materials. Its synthesis and applications have been documented in various chemical literature, highlighting its role as an intermediate in the preparation of biologically active compounds.
3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione falls under the category of heterocyclic compounds due to its isoindoline structure. It is classified as a piperidine derivative, which is significant in pharmaceutical chemistry for its diverse biological properties.
The synthesis of 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves several key steps:
The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for product isolation. In industrial settings, automated reactors and continuous flow systems are utilized to enhance efficiency.
The compound's structural features include:
3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets within biological systems. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. While detailed pathways are not fully elucidated, the compound's structural modifications influence its biological activity.
While specific physical properties such as melting point or boiling point are not extensively documented, the presence of halogens typically contributes to increased stability against degradation.
The compound exhibits:
3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has significant applications in scientific research:
The structural evolution from first-generation Imide Drugs (e.g., thalidomide, lenalidomide, pomalidomide) to advanced CRBN modulators follows a rational design paradigm centered on isoindolinone ring substitution. Thalidomide (N-phthaloylglutamine) provided the foundational phthalimide-glutarimide core, but its clinical utility was limited by off-target effects and lack of degradation specificity. Lenalidomide introduced an amino group at the 4-position of the isoindolinone, enhancing CRBN binding affinity and selectivity for specific neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). This established the principle that electron-withdrawing substituents at strategic positions on the isoindolinone ring could profoundly influence the compound's degradation profile and therapeutic window [5] [6].
The development of 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione signifies a pivotal advancement. Its structure incorporates two critical halogen modifications:
Quantitative Structure-Activity Relationship (QSAR) studies on aryl/heteroaryl-substituted diones reveal that such substitutions significantly alter the molecular electrostatic potential and hydrophobic contact surfaces of the isoindolinone ring. These alterations directly impact the compound's binding orientation within CRBN's tri-tryptophan binding pocket (Trp380, Trp386, Trp400) and consequently, its ability to recruit non-native protein substrates (neosubstrates) for ubiquitination. This evolution reflects a deliberate shift towards degrader-focused design, optimizing molecules for precise protein knockdown rather than broad inhibitory effects [5] [6].
Table 2: Key Structural Features and Evolutionary Advancements in Imide Drug Derivatives
Compound | Isoindolinone Substitution Pattern | Key Advancement | Primary Degradation Targets |
---|---|---|---|
Thalidomide | Unsubstituted | Foundational CRBN binder; Anti-angiogenic & anti-TNFα | Broad, non-specific |
Lenalidomide | 4-Amino | Enhanced CRBN affinity; IKZF1/3 degradation; Approved for hematologic malignancies | IKZF1, IKZF3 |
Pomalidomide | 4-Amino; Fluoro at 7? (varies) | Higher potency vs. lenalidomide; Improved IKZF1/3 degradation | IKZF1, IKZF3, CK1α |
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 4-Bromo | PROTAC utility; Bromine enhances hydrophobic contacts | Modeled for CRBN recruitment |
3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 7-Bromo, 4-Fluoro | Dual halogenation; Optimized steric/electronic tuning for neosubstrate scope | Engineered degraders (PROTACs) |
Halogen atoms, particularly bromine and fluorine, play distinct and critical roles in optimizing the interaction between isoindolinone-based Imide Drugs and the CRBN ligand-binding domain. The 7-bromo-4-fluoro substitution pattern in 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione exemplifies a sophisticated approach to enhancing this molecular dialogue:
Bromine's Hydrophobic and Steric Contribution: Positioned at the 7-site, the bromine atom projects towards the hydrophobic walls of CRBN's binding pocket, primarily interacting with residues like Val388 and Ile391. Its large atomic radius (1.85 Å) and high polarizability create significant van der Waals interactions and hydrophobic contacts, enhancing binding energy (ΔG). This bromine-induced steric bulk also imposes conformational constraints on the isoindolinone ring, potentially favoring orientations that facilitate the recruitment of specific neosubstrates. The bromine atom directly contributes to the compound's utility in Proteolysis-Targeting Chimera (PROTAC) design, where efficient CRBN recruitment is paramount for ternary complex formation and target ubiquitination efficiency [3] [6] [8].
Fluorine's Electronic and Binding Affinity Modulation: The fluorine atom at the 4-position exerts a strong inductive effect, withdrawing electron density from the isoindolinone carbonyl and adjacent nitrogen. This electronic perturbation can enhance hydrogen-bond acceptor capability towards key residues (e.g., backbone NH of Trp380). Furthermore, fluorine's small size (atomic radius 1.47 Å) allows it to occupy positions near electronegative regions without steric clash, potentially improving binding enthalpy (ΔH). Fluorine also enhances metabolic stability by resisting oxidative metabolism on the aromatic ring, a common degradation pathway for unsubstituted analogs, thereby improving bioavailability for intracellular CRBN engagement [6] [7].
Crystallographic and biochemical analyses confirm that dual halogenation induces a cooperative effect. The combined 7-bromo and 4-fluoro substituents create a complementary steric and electronic landscape within CRBN's binding cleft. This synergy enhances ligand efficiency and influences the induced conformational change in CRBN, which is crucial for neosubstrate recruitment. The altered CRBN surface topology upon binding the bromo-fluoro derivative likely presents differential "molecular glues" for novel protein-protein interactions compared to mono-substituted or non-halogenated analogs. This molecular design principle underpins the development of next-generation degraders for challenging therapeutic targets like transcription factors and scaffolding proteins previously considered "undruggable" [3] [6] [8].
Table 3: Functional Impact of Halogen Substituents on CRBN Engagement and Degrader Function
Halogen Position/Type | Primary Interaction Type | Impact on CRBN Binding | Contribution to Degrader Function |
---|---|---|---|
7-Bromo | Hydrophobic / Van der Waals | Enhanced binding affinity via hydrophobic contacts with Val388/Ile391; Increased steric occupancy | Stabilizes ternary complex (CRBN:ligand:neosubstrate); Expands neosubstrate scope |
4-Fluoro | Electronic (Inductive Effect) / Weak H-bond | Modulates electron density of carbonyl; Potential weak H-bonding to Trp380; Improves ligand efficiency | Enhances proteasomal recruitment kinetics; Improves metabolic stability |
Synergistic Effect (7-Br + 4-F) | Cooperative Steric/Electronic | Optimized binding enthalpy/entropy balance; Unique induced fit conformation | Enables targeted degradation of complex neosubstrates; Improves PROTAC efficiency |
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0